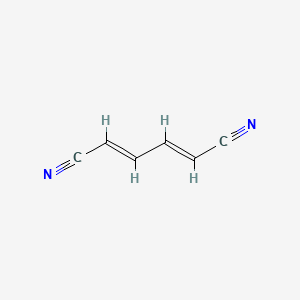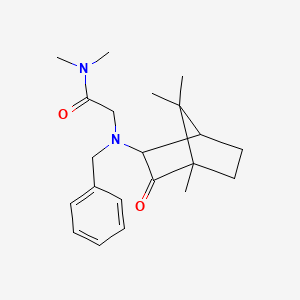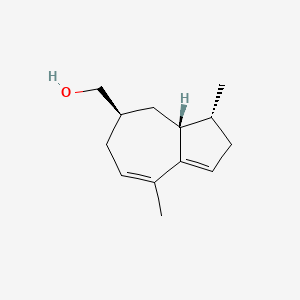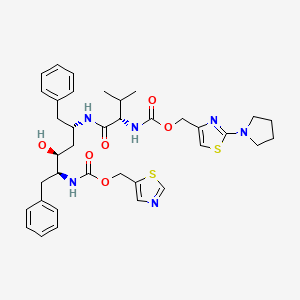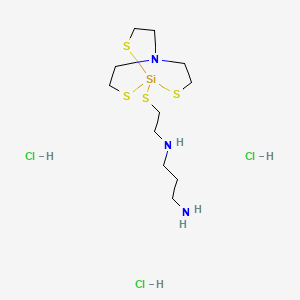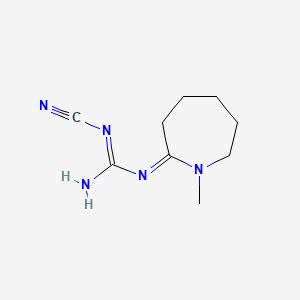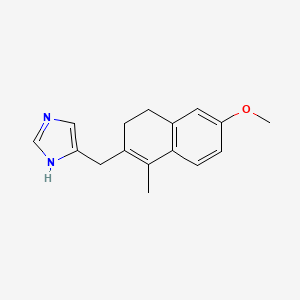
Pteridine-2,4,7-triamine, 6-(4-(2-(bis(1-methylethyl)amino)ethoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteridine-2,4,7-triamine, 6-(4-(2-(bis(1-methylethyl)amino)ethoxy)phenyl)- is a chemical compound with the molecular formula C20H28N8O and a molecular weight of 396.56 . This compound is known for its complex structure, which includes a pteridine core substituted with various functional groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Pteridine-2,4,7-triamine, 6-(4-(2-(bis(1-methylethyl)amino)ethoxy)phenyl)- involves multiple steps. The synthetic route typically starts with the preparation of the pteridine core, followed by the introduction of the triamine and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Pteridine-2,4,7-triamine, 6-(4-(2-(bis(1-methylethyl)amino)ethoxy)phenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of Pteridine-2,4,7-triamine, 6-(4-(2-(bis(1-methylethyl)amino)ethoxy)phenyl)- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Pteridine-2,4,7-triamine, 6-(4-(2-(bis(1-methylethyl)amino)ethoxy)phenyl)- can be compared with other similar compounds, such as other pteridine derivatives. These compounds may share similar structural features but differ in their functional groups, leading to different chemical and biological properties.
Propiedades
Número CAS |
167224-17-1 |
|---|---|
Fórmula molecular |
C20H28N8O |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
6-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C20H28N8O/c1-11(2)28(12(3)4)9-10-29-14-7-5-13(6-8-14)15-17(21)25-19-16(24-15)18(22)26-20(23)27-19/h5-8,11-12H,9-10H2,1-4H3,(H6,21,22,23,25,26,27) |
Clave InChI |
KGNBUZJQYSESKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


